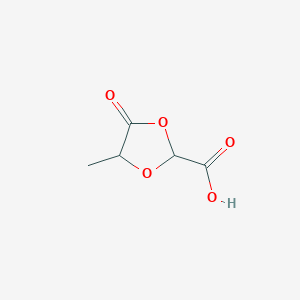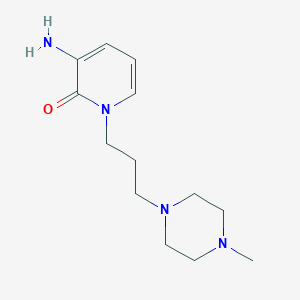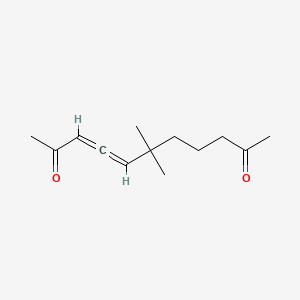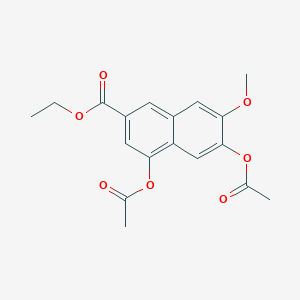![molecular formula C17H16N4O B13940634 [2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-yl-ethylidene]-hydrazine](/img/structure/B13940634.png)
[2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-yl-ethylidene]-hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Hydrazono-2-(pyridin-2-yl)ethyl)-7-methoxyquinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazono group attached to a pyridinyl moiety and a methoxyquinoline backbone. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydrazono-2-(pyridin-2-yl)ethyl)-7-methoxyquinoline typically involves multi-step organic reactions. One common method includes the condensation of 2-acetylpyridine with hydrazine hydrate to form the hydrazono intermediate. This intermediate is then reacted with 7-methoxyquinoline under acidic or basic conditions to yield the final product. The reaction conditions often require careful control of temperature, pH, and solvent choice to optimize yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include the use of larger reaction vessels, continuous flow reactors, and automated control systems to ensure consistent quality and efficiency. Industrial production would also focus on minimizing waste and optimizing the use of reagents and solvents.
化学反应分析
Types of Reactions
4-(2-Hydrazono-2-(pyridin-2-yl)ethyl)-7-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with oxo groups, while reduction can produce aminoquinoline derivatives.
科学研究应用
4-(2-Hydrazono-2-(pyridin-2-yl)ethyl)-7-methoxyquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-(2-Hydrazono-2-(pyridin-2-yl)ethyl)-7-methoxyquinoline involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The quinoline backbone can intercalate with DNA, affecting gene expression and cellular functions. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
相似化合物的比较
Similar Compounds
4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide: Known for its antiviral activity.
tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Used in the synthesis of various organic compounds.
Uniqueness
4-(2-Hydrazono-2-(pyridin-2-yl)ethyl)-7-methoxyquinoline is unique due to its combination of a hydrazono group and a methoxyquinoline backbone. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in multiple fields.
属性
分子式 |
C17H16N4O |
|---|---|
分子量 |
292.33 g/mol |
IUPAC 名称 |
[2-(7-methoxyquinolin-4-yl)-1-pyridin-2-ylethylidene]hydrazine |
InChI |
InChI=1S/C17H16N4O/c1-22-13-5-6-14-12(7-9-20-16(14)11-13)10-17(21-18)15-4-2-3-8-19-15/h2-9,11H,10,18H2,1H3 |
InChI 键 |
VZORJPFHKPDXDD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=NC=CC(=C2C=C1)CC(=NN)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide](/img/structure/B13940577.png)









